REACTION_CXSMILES
|
[C:1]([NH2:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH2:7]=[C:8]1[O:12][C:10](=[O:11])[CH2:9]1>>[C:10]([NH:6][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])(=[O:11])[CH2:9][C:8]([CH3:7])=[O:12]
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Name
|
|
Quantity
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8.7 g
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Type
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reactant
|
Smiles
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C(C(C)C)(=O)N
|
Name
|
|
Quantity
|
8.4 g
|
Type
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reactant
|
Smiles
|
C=C1CC(=O)O1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 250 ml, three-necked, round bottom flask, was equipped with a condenser
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Type
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CUSTOM
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Details
|
drying tube, mechanical stirrer, gas inlet tube
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Type
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TEMPERATURE
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Details
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thermometer and heating mantle
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Type
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ADDITION
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Details
|
Toluene (100 ml) was introduced
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Type
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CUSTOM
|
Details
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hydrogen chloride gas was bubbled through the solvent until the solution
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Type
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TEMPERATURE
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Details
|
the mixture was heated to 92°
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Type
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TEMPERATURE
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Details
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after heating for 15 minutes
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Duration
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15 min
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Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)NC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |